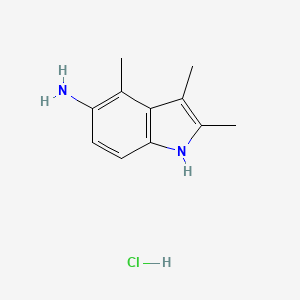![molecular formula C9H7F3N4 B2485821 1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile CAS No. 2034513-15-8](/img/structure/B2485821.png)
1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an azetidine ring with a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile is the G-protein coupled receptor (GPCR) Takeda G-protein receptor 5 (TGR5) , also known as G-protein bile acid receptor 1 (GPBAR1) . This receptor plays a key role in pathways associated with diabetes, metabolic syndrome, and autoimmune disease .
Mode of Action
This compound acts as a potent, selective, and bioavailable TGR5 agonist As an agonist, it binds to the TGR5 receptor and induces a cellular response
Biochemical Pathways
The activation of TGR5 by 1-(4-(Trifluoromethyl)pyrimidin-2-yl)azetidine-3-carbonitrile influences several biochemical pathways associated with metabolic and autoimmune diseases . The exact pathways and their downstream effects are complex and depend on the specific cellular context.
Pharmacokinetics
It has been described asorally bioavailable , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
In preclinical metabolic disease models, this compound has shown efficacy in reducing peak glucose levels in an acute oral glucose tolerance test (OGTT), similar to a dipeptidyl peptidase-4 (DPP-4) inhibitor . This effect was lost upon chronic dosing , indicating that the compound’s action may be subject to tolerance or other regulatory mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4,4,4-trifluoromethylacetoacetate with thiourea in the presence of potassium hydroxide in ethanol at elevated temperatures . This reaction yields an intermediate compound, which is then subjected to further reactions to introduce the azetidine and carbonitrile groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The trifluoromethyl and pyrimidine groups can participate in substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced azetidine derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.
Scientific Research Applications
1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine: This compound shares the trifluoromethyl and pyridine groups but differs in the presence of a piperazine ring instead of azetidine.
4-(Trifluoromethyl)pyrimidine Derivatives: These compounds have similar pyrimidine structures with trifluoromethyl groups but may have different substituents and functional groups.
Uniqueness
1-[4-(Trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile is unique due to the combination of its trifluoromethyl, pyrimidine, azetidine, and carbonitrile groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4/c10-9(11,12)7-1-2-14-8(15-7)16-4-6(3-13)5-16/h1-2,6H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPBWBPRRZWSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=CC(=N2)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
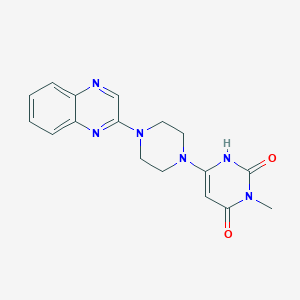
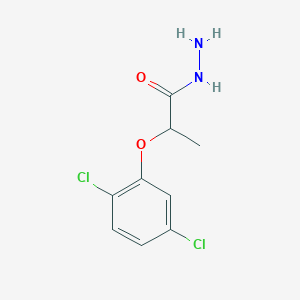
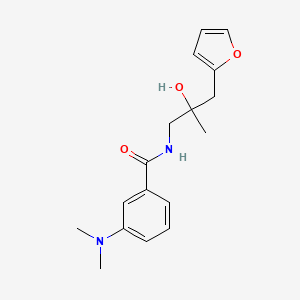
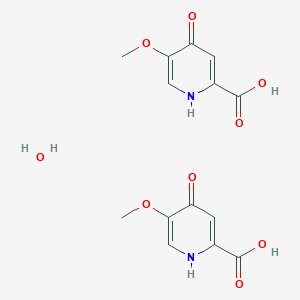
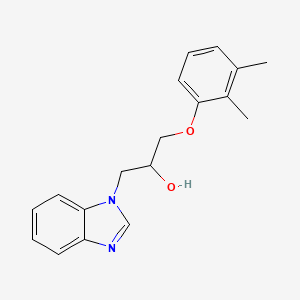
![N-[3-[4-(4-Cyano-2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2485745.png)

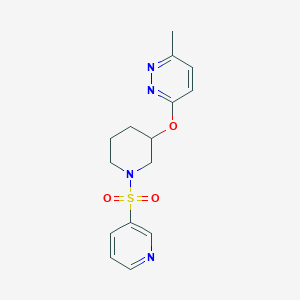
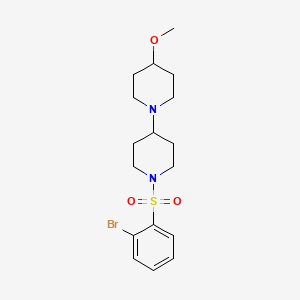
![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)
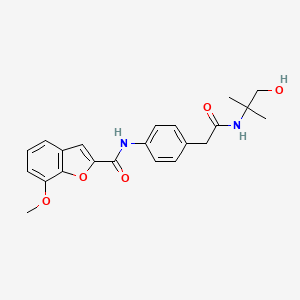
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)
